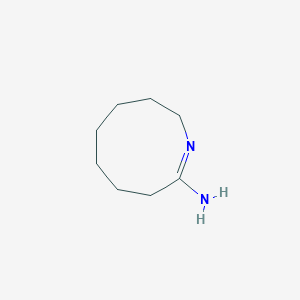

Azonan-(2Z)-ylideneamine

Description

Azonan-(2Z)-ylideneamine is a nitrogen-containing heterocyclic compound characterized by a nine-membered azonane ring (azepane derivative) with a conjugated ylideneamine moiety. The (2Z) designation refers to the stereochemical configuration of the imine group, which adopts a cis (Z) geometry. This compound has garnered attention in medicinal chemistry due to its role as a modulator of nitric oxide synthase inducible (NOS2), an enzyme implicated in inflammatory and neurodegenerative diseases . Its structure distinguishes it from smaller-ring ylideneamine derivatives, such as oxazolidine or thiazolidinone-based analogs, which are more commonly studied .

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

3,4,5,6,7,8-hexahydro-2H-azonin-9-amine |

InChI |

InChI=1S/C8H16N2/c9-8-6-4-2-1-3-5-7-10-8/h1-7H2,(H2,9,10) |

InChI Key |

NHHGJWDDKUEZBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=NCCC1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Azonan-(2Z)-ylideneamine belongs to the broader class of ylideneamine compounds, which share a common imine (-N=CH-) backbone but differ in ring size, substituents, and heteroatom composition:

Key Observations :

- Ring Size : Smaller rings (e.g., oxazolidine, piperidine) generally exhibit higher enzymatic inhibitory potency compared to larger azonane systems. For example, the oxazolidine derivative with 4,5-diethyl substituents shows a 75-fold lower IC₅₀ than this compound, likely due to improved binding pocket compatibility .

- Substituent Effects : Alkyl groups (e.g., diethyl, dimethyl) enhance hydrophobicity and steric stabilization, critical for target engagement. Azonan’s lack of substituents may limit its affinity .

- Heteroatom Influence: Thiazolidinone derivatives with sulfur atoms demonstrate divergent bioactivity (e.g., antimicrobial vs. NOS2 inhibition), highlighting the role of heteroatoms in target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.